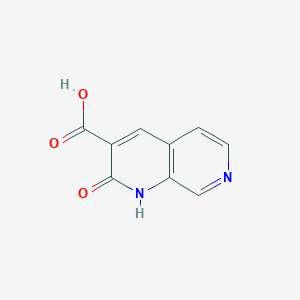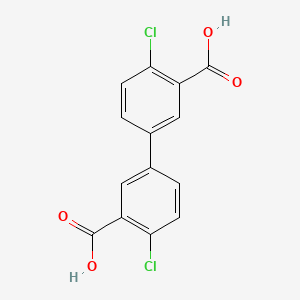
1,3-diethylimidazolium hexafluorophosphate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-Diethylimidazolium hexafluorophosphate is a high-purity ionic liquid, featuring a 1,3-diethylimidazolium cation and a hexafluorophosphate anion. This compound is known for its exceptional thermal stability, low volatility, and excellent solubility in various solvents . These characteristics make it suitable for a wide range of industrial and scientific applications, particularly in chemical synthesis, electrochemistry, and materials science .
作用機序
1,3-Diethylimidazolium Hexafluorophosphate, also known as this compound; 98%, is a high-performance ionic liquid valued for its exceptional purity, stability, and environmental advantages .
Target of Action
The primary targets of this compound are the ions in Organic Ionic Plastic Crystals (OIPCs). These crystals of electrolytes have a long-range translational order . The rotational modes of ions in OIPCs are activated even in solid phases, facilitating the diffusion of dopants such as lithium ions .
Mode of Action
This compound interacts with its targets by affecting the translational and rotational diffusion of ions. Both the translational and the rotational diffusion of ions are quite heterogeneous: the diffusion of some ions is quite fast while other ions of the same kind hardly diffuse, either rotationally or translationally .
Biochemical Pathways
The compound affects the transport mechanism of dopants in solid-state electrolytes. This dynamic heterogeneity would be key to the transport mechanism of dopants in solid-state electrolytes .
Pharmacokinetics
It is known for its exceptional thermal stability, low volatility, and excellent solubility in various solvents , which could influence its bioavailability.
Result of Action
The result of the compound’s action is the facilitation of the diffusion of dopants such as lithium ions in OIPCs . This is achieved through the activation of the rotational modes of ions in OIPCs, even in solid phases .
Action Environment
The action of this compound is influenced by environmental factors such as temperature. At low temperature, vacancies undergo hopping motions toward each other and form a charge-neutral cluster . At high temperature, two vacancies act like a loosely bonded molecule and diffuse together via hopping motions .
生化学分析
Biochemical Properties
1,3-Diethylimidazolium hexafluorophosphate, 98% plays a significant role in biochemical reactions due to its unique chemical structure. It interacts with various enzymes, proteins, and other biomolecules. The nature of these interactions often involves ionic and hydrogen bonding, which can influence the activity and stability of the biomolecules. For instance, this compound, 98% can act as a solvent or co-solvent in enzymatic reactions, thereby affecting the enzyme’s conformation and activity .
Cellular Effects
The effects of this compound, 98% on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can alter the expression of certain genes involved in metabolic pathways, leading to changes in cellular metabolism. Additionally, it can impact cell signaling pathways by interacting with signaling molecules, thereby modulating cellular responses .
Molecular Mechanism
At the molecular level, this compound, 98% exerts its effects through various mechanisms. It can bind to biomolecules, leading to changes in their structure and function. For instance, it can inhibit or activate enzymes by binding to their active sites or allosteric sites. This binding can result in conformational changes that either enhance or inhibit the enzyme’s activity. Additionally, this compound, 98% can influence gene expression by interacting with transcription factors or other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound, 98% can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Over time, the compound may degrade, leading to a decrease in its efficacy. Its high thermal stability and low volatility contribute to its long-term stability in various experimental conditions .
Dosage Effects in Animal Models
The effects of this compound, 98% vary with different dosages in animal models. At low doses, the compound may have minimal or beneficial effects, while at high doses, it may exhibit toxic or adverse effects. For instance, high doses of the compound can lead to cellular toxicity, affecting cell viability and function. Threshold effects are often observed, where a certain dosage level is required to elicit a significant biological response .
Metabolic Pathways
This compound, 98% is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. For example, the compound can act as a substrate or inhibitor for certain enzymes, thereby affecting the overall metabolic pathway. These interactions can lead to changes in the levels of specific metabolites, influencing cellular metabolism .
Transport and Distribution
The transport and distribution of this compound, 98% within cells and tissues are critical for its biological activity. The compound can be transported across cell membranes through specific transporters or binding proteins. Once inside the cell, it can localize to specific compartments or organelles, where it exerts its effects. The distribution of the compound within tissues can also influence its overall biological activity .
Subcellular Localization
The subcellular localization of this compound, 98% is essential for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, it may localize to the mitochondria, where it can influence mitochondrial function and metabolism. The localization of the compound within specific subcellular compartments can determine its overall biological effects .
準備方法
Synthetic Routes and Reaction Conditions
1,3-Diethylimidazolium hexafluorophosphate can be synthesized by reacting 1-hydroxyimidazole-3-oxide with diethyl sulfate and subsequently with ammonium hexafluorophosphate . The reaction conditions typically involve maintaining a controlled temperature and using appropriate solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production methods for this compound involve large-scale synthesis using similar reaction routes as in laboratory settings but optimized for efficiency and cost-effectiveness. The process includes rigorous purification steps to achieve the desired purity level of 98% .
化学反応の分析
Types of Reactions
1,3-Diethylimidazolium hexafluorophosphate undergoes various chemical reactions, including:
Oxidation: This compound can participate in oxidation reactions, often facilitated by strong oxidizing agents.
Reduction: Reduction reactions can occur under specific conditions, typically involving reducing agents.
Substitution: It can undergo substitution reactions, where one or more atoms in the molecule are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents for oxidation, reducing agents for reduction, and various nucleophiles for substitution reactions. The conditions vary depending on the specific reaction but generally involve controlled temperatures and the use of solvents that enhance the reaction rate and yield.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions may produce oxidized derivatives of the compound, while substitution reactions result in substituted imidazolium salts.
科学的研究の応用
1,3-Diethylimidazolium hexafluorophosphate has a wide range of scientific research applications, including:
Chemical Synthesis: It acts as a solvent or catalyst in organic reactions and polymerization processes.
Electrochemistry: Used as an electrolyte in batteries and capacitors, benefiting from high ionic conductivity.
Materials Science: Plays a role in the synthesis and processing of advanced materials such as nanoparticles and composites.
Biotechnology: Serves as a medium for enzyme reactions and biocatalysis.
Extraction and Purification: Employed in extraction and purification processes for efficiency.
Drug Formulation and Delivery: Used in drug formulation and delivery systems, improving solubility and stability of active ingredients.
類似化合物との比較
Similar Compounds
1,3-Dimethylimidazolium hexafluorophosphate: Similar in structure but with methyl groups instead of ethyl groups.
1-Butyl-3-methylimidazolium hexafluorophosphate: Contains a butyl group instead of an ethyl group.
1-Ethenyl-3-ethylimidazolium hexafluorophosphate: Features an ethenyl group in place of one of the ethyl groups.
Uniqueness
1,3-Diethylimidazolium hexafluorophosphate is unique due to its specific combination of thermal stability, low volatility, and high ionic conductivity . These properties make it particularly suitable for applications requiring high performance and reliability, such as in advanced materials synthesis and electrochemical devices .
特性
IUPAC Name |
1,3-diethylimidazol-1-ium;hexafluorophosphate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N2.F6P/c1-3-8-5-6-9(4-2)7-8;1-7(2,3,4,5)6/h5-7H,3-4H2,1-2H3;/q+1;-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUTQDERATQXBRQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C[N+](=C1)CC.F[P-](F)(F)(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13F6N2P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![Benzyl [1-(trifluoromethyl)allyl]carbamate](/img/structure/B6320311.png)




